molecular formula C22H22O8 B14389740 Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate CAS No. 89927-52-6

Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate

Cat. No.: B14389740
CAS No.: 89927-52-6
M. Wt: 414.4 g/mol
InChI Key: QKJWBNTXIMXHLR-UHFFFAOYSA-N
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Description

Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.405 g/mol . . This compound is characterized by its anthracene core, which is substituted with methoxy groups and ester functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate typically involves the esterification of 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions using similar conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester functionalities can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted anthracene derivatives.

Scientific Research Applications

Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionalities play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds, participate in π-π stacking interactions, and undergo redox reactions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Similar Compounds

    2,3,6,7-Tetramethoxyanthracene: Similar structure but lacks the ester functionalities.

    9,10-Anthracenedicarboxylic acid: Similar structure but lacks the methoxy groups.

    Dimethyl 2,3,6,7-tetraethoxyanthracene-9,10-dicarboxylate: Similar structure but with ethoxy groups instead of methoxy groups.

Uniqueness

Dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate is unique due to the presence of both methoxy groups and ester functionalities, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89927-52-6

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

IUPAC Name

dimethyl 2,3,6,7-tetramethoxyanthracene-9,10-dicarboxylate

InChI

InChI=1S/C22H22O8/c1-25-15-7-11-12(8-16(15)26-2)20(22(24)30-6)14-10-18(28-4)17(27-3)9-13(14)19(11)21(23)29-5/h7-10H,1-6H3

InChI Key

QKJWBNTXIMXHLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=CC(=C(C=C3C(=C2C=C1OC)C(=O)OC)OC)OC)C(=O)OC

Origin of Product

United States

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